molecular formula C7H3Cl2FO2 B1370895 2,5-Dichloro-4-fluorobenzoic acid CAS No. 35989-28-7

2,5-Dichloro-4-fluorobenzoic acid

Cat. No. B1370895
CAS RN: 35989-28-7
M. Wt: 209 g/mol
InChI Key: DJSYJVXNIQXPCN-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-fluorobenzoic acid is a chemical compound with the molecular formula C7H3Cl2FO2 . It has a molecular weight of 209 g/mol . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 2,5-Dichloro-4-fluorobenzoic acid is 1S/C7H3Cl2FO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) . The compound’s structure has been analyzed in various studies .


Physical And Chemical Properties Analysis

2,5-Dichloro-4-fluorobenzoic acid has a molecular weight of 209.00 g/mol . It has a XLogP3-AA value of 2.8, indicating its lipophilicity . The compound has one hydrogen bond donor count and three hydrogen bond acceptor counts . Its exact mass and monoisotopic mass are 207.9494129 g/mol . The compound has a topological polar surface area of 37.3 Ų .

Scientific Research Applications

Continuous-Flow Synthesis

A study by Guo, Yu, and Yu (2018) outlines a continuous-flow process for synthesizing 2,4-Dichloro-5-fluorobenzoic acid, which shares a similar structure to 2,5-Dichloro-4-fluorobenzoic acid. This method offers advantages like improved safety due to better mass and heat transfer, higher yields, and environmental friendliness compared to traditional processes.

Insecticidal Activities

Shi, Qian, Song, Zhang, and Li (2000) explored the synthesis of novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles, derived from 2,4-dichloro-5-fluorobenzoic acid, demonstrating their potential insecticidal activities against armyworms. This suggests a possible application in pest control Shi et al., 2000.

Antibacterial Agents

Holla, Bhat, and Shetty (2003) researched the use of 2,4-dichloro-5-fluorophenyl groups in synthesizing new molecules with potential antibacterial activities. This includes compounds derived from 2,4-dichloro-5-fluorobenzoic acid, indicating its use in developing new antimicrobial agents Holla et al., 2003.

Anti-tumor Activity

Li, Wang, Zhang, Xin, and Tian (2013) synthesized a dibutyltin complex of 2,4-dichloro-5-fluorobenzoic acid and found it to exhibit significant in vitro anti-tumor activity against human tumor cell lines, suggesting its potential in cancer research Li et al., 2013.

Biodegradation Studies

Boersma, McRoberts, Cobb, and Murphy (2004) conducted a study on the biodegradation of fluorobenzoates, including compounds similar to 2,5-Dichloro-4-fluorobenzoic acid. This research provides insights into environmental degradation and the potential environmental impact of these compounds Boersma et al., 2004.

Charge Density Analysis

Hathwar and Row (2011) performed a charge density analysis on compounds including 2-chloro-4-fluorobenzoic acid. This research aids in understanding the electronic properties of such molecules, which can be crucial for various chemical applications Hathwar & Row, 2011.

Ortho-lithiation of Fluoroarenes

Mongin and Schlosser (1996) explored the ortho-lithiation of fluoroarenes, including chloro and bromo substituted compounds like 2,5-Dichloro-4-fluorobenzoic acid. This process is significant in synthetic organic chemistry for creating various complex molecules Mongin & Schlosser, 1996.

Soil Transport Studies

Jaynes (1994) evaluated fluorobenzoate tracers, including compounds similar to 2,5-Dichloro-4-fluorobenzoic acid, for studying water movement in soils. This research is vital for understanding pollutant transport and soil chemistry Jaynes, 1994.

properties

IUPAC Name

2,5-dichloro-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSYJVXNIQXPCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-4-fluorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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